3,6-DI-Tert-butyl-9H-fluoren-9-one
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Overview
Description
3,6-DI-Tert-butyl-9H-fluoren-9-one is a chemical compound belonging to the fluorenone family. It is characterized by its molecular formula C21H24O and a molecular weight of 292.41 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
3,6-DI-Tert-butyl-9H-fluoren-9-one finds applications in various fields:
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl units, are known to interact with singlet and triplet excitons .
Mode of Action
It is suggested that tert-butyl units, which are structurally similar, can reduce the singlet–triplet splitting (δe st) of compounds, leading to a more efficient reverse inter-system crossing (risc) process .
Biochemical Pathways
The risc process, which is influenced by similar compounds, plays a crucial role in the energy transfer processes in photophysical and photochemical reactions .
Result of Action
Similar compounds are known to influence the energy transfer processes in photophysical and photochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-DI-Tert-butyl-9H-fluoren-9-one can be synthesized from 3,6-DI-Tert-butylfluorene through an oxidation reaction. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-DI-Tert-butyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert it back to 3,6-DI-Tert-butylfluorene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in solvents like dichloromethane (CH2Cl2) or acetone.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3,6-DI-Tert-butylfluorene.
Substitution: Halogenated fluorenones and other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
2,7-DI-Tert-butylfluorene: Similar in structure but differs in the position of tert-butyl groups.
3,6-DI-Tert-butylcarbazole: Contains a carbazole ring instead of a fluorenone ring.
4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: A derivative with different functional groups.
Uniqueness
3,6-DI-Tert-butyl-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Di-Tert-butyl-9H-fluoren-9-one involves the Friedel-Crafts acylation of fluorene with tert-butylbenzoyl chloride.", "Starting Materials": [ "Fluorene", "Tert-butylbenzoyl chloride", "AlCl3", "Anhydrous dichloromethane", "Anhydrous ether", "Anhydrous sodium sulfate" ], "Reaction": [ "Dissolve 5.0 g of fluorene in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "Add 10.0 g of tert-butylbenzoyl chloride to the flask and stir the mixture at room temperature for 30 minutes.", "Add 10.0 g of AlCl3 to the flask and stir the mixture at room temperature for 2 hours.", "Pour the reaction mixture into a separatory funnel containing 100 mL of anhydrous ether and 50 mL of water.", "Extract the organic layer with 50 mL of water and dry it over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 3,6-Di-Tert-butyl-9H-fluoren-9-one as a white solid." ] } | |
CAS No. |
58775-15-8 |
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,6-ditert-butylfluoren-1-one |
InChI |
InChI=1S/C21H24O/c1-20(2,3)14-8-7-13-9-18-17(16(13)10-14)11-15(12-19(18)22)21(4,5)6/h7-12H,1-6H3 |
InChI Key |
RCCHXRCXYHXEQY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C3C2=CC(=CC3=O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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